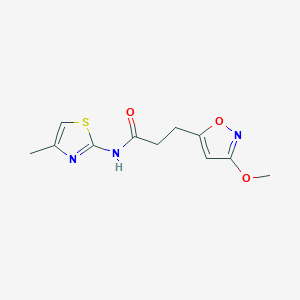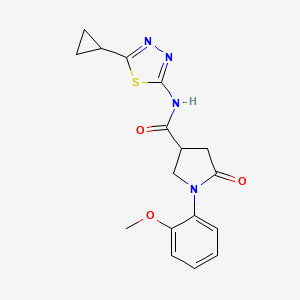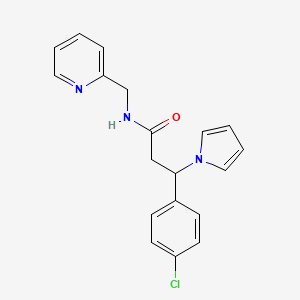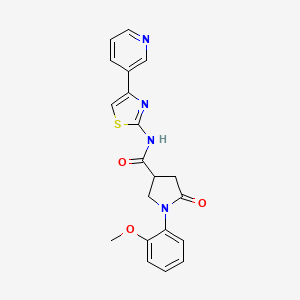![molecular formula C18H17N5O2S2 B11008917 N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11008917.png)
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that features a benzimidazole ring, a thienopyrimidine moiety, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Thienopyrimidine Moiety: This involves the cyclization of appropriate thieno compounds with guanidine or similar reagents.
Coupling Reactions: The benzimidazole and thienopyrimidine intermediates are then coupled using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques.
化学反应分析
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and antiviral activities.
Thienopyrimidine Derivatives: Studied for their anticancer and anti-inflammatory properties.
Sulfanylacetamide Compounds: Investigated for their potential as enzyme inhibitors.
Uniqueness
The unique combination of benzimidazole, thienopyrimidine, and sulfanylacetamide moieties in N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
分子式 |
C18H17N5O2S2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-9-10(2)27-17-15(9)16(25)21-13(22-17)7-26-8-14(24)23-18-19-11-5-3-4-6-12(11)20-18/h3-6H,7-8H2,1-2H3,(H,21,22,25)(H2,19,20,23,24) |
InChI 键 |
SLXNSHUDLMOQAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=NC4=CC=CC=C4N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1H-indazol-3-yl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008849.png)
![1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B11008855.png)
![methyl 5-benzyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008862.png)
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-4-carboxylic acid](/img/structure/B11008870.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide](/img/structure/B11008879.png)
![5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11008885.png)


![N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11008899.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008900.png)
![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11008901.png)

